dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
Brand Name: Vulcanchem
CAS No.: 151705-73-6
VCID: VC0135631
InChI: InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C93H139N15O25S2
Molecular Weight: 1931.3 g/mol

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9

CAS No.: 151705-73-6

Main Products

VCID: VC0135631

Molecular Formula: C93H139N15O25S2

Molecular Weight: 1931.3 g/mol

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 - 151705-73-6

CAS No. 151705-73-6
Product Name dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
Molecular Formula C93H139N15O25S2
Molecular Weight 1931.3 g/mol
IUPAC Name (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1
Standard InChIKey SOLQBRKLBPMIFT-YKMRUUQMSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC
Synonyms dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
DM-CCK
PubChem Compound 16132198
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator